Geranyl benzoate
Overview
Description
Geranyl benzoate is an organic compound known for its sweet, floral scent, often used in cosmetics and flavorings. It is a colorless to yellowish oily liquid that can be found in certain plants like Acca sellowiana and Daphne odora . The compound has the molecular formula C17H22O2 and a molecular weight of 258.36 g/mol . It is primarily used for its perfuming characteristics, adding a pleasant fragrance to various products .
Mechanism of Action
Geranyl benzoate is a benzoate ester resulting from the formal condensation of the carboxy group of benzoic acid with the hydroxy group of geraniol . It is a monoterpenoid and an olefinic compound .
Target of Action
It is known that geraniol, a component of this compound, has been shown to have antitumor activity against various cancer cells .
Mode of Action
It is known that geraniol, a component of this compound, can induce osmotic stress and dna damage .
Biochemical Pathways
This compound is a product of the acylation of geraniol, a process that is catalyzed by plant BAHD acyltransferases . These enzymes convert their prenyl diphosphate substrate into a series of structurally related olefinic or alcohol products through an electrophilic reaction mechanism .
Pharmacokinetics
It is known that geraniol, a component of this compound, can be emulsified in glycerol to optimize its absorption in the bloodstream .
Result of Action
This compound has been investigated as a potential apoptotic agent . Geraniol, a component of this compound, has been shown to have antitumor activity against various cancer cells .
Biochemical Analysis
Biochemical Properties
Geranyl benzoate plays a significant role in biochemical reactions, particularly in the modification of volatile esters. It is synthesized by the action of BAHD acyltransferases, such as CaAT20, which catalyze the acylation of geraniol using benzoyl-CoA as the acyl donor . This interaction results in the formation of geranyl esters, which possess various biological activities, including antioxidant, antibacterial, and anticancer properties . The enzyme CaAT20 has been shown to have higher catalytic activity for benzoyl-CoA compared to other acyl donors, indicating a specific interaction with this compound .
Cellular Effects
This compound has been observed to influence various cellular processes. It has been reported to inhibit the proliferation of colon cancer Colo-205 cells, suggesting its potential as an anticancer agent The compound may affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound is formed through the acylation of geraniol by BAHD acyltransferases, such as CaAT20, using benzoyl-CoA as the acyl donor This reaction results in the formation of geranyl esters, which can interact with various biomolecules, leading to changes in gene expression and enzyme activity
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis of volatile esters. The compound is formed through the acylation of geraniol by BAHD acyltransferases, such as CaAT20, using benzoyl-CoA as the acyl donor This reaction is part of the broader metabolic pathway of monoterpene biosynthesis, which involves various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Geranyl benzoate can be synthesized through the esterification of geraniol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then separated and purified using industrial-scale distillation columns .
Chemical Reactions Analysis
Types of Reactions: Geranyl benzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form geranyl benzoic acid.
Reduction: The compound can be reduced to form geranyl alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions to form different esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: Geranyl benzoic acid.
Reduction: Geranyl alcohol.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
Geranyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma
Comparison with Similar Compounds
Geranyl benzoate can be compared with other similar compounds such as:
Geranyl acetate: Another ester of geraniol, used in fragrances and flavors.
Geraniol: A monoterpenic alcohol with a rose-like aroma, known for its antioxidant and antimicrobial properties.
Citronellal: A monoterpenoid with a lemon-like scent, used as an insect repellent
Uniqueness: this compound stands out due to its unique combination of a sweet, floral scent and its potential biological activities. Unlike geranyl acetate, which is primarily used for its fragrance, this compound has shown promise in scientific research for its potential therapeutic applications .
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3/b15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVXYTIIPGKIJP-NTCAYCPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C1=CC=CC=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)C1=CC=CC=C1)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052637 | |
Record name | (E)-3,7-Dimethylocta-2,6-dien-1-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to yellowish oily liquid with a mild, floral odour | |
Record name | Geranyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/777/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Geranyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/777/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-0.990 | |
Record name | Geranyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/777/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
94-48-4 | |
Record name | Geranyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Geranyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-benzoate, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-3,7-Dimethylocta-2,6-dien-1-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Geranyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GERANYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4M42WH83V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Geranyl Benzoate in the context of Plumeria species?
A1: this compound is a significant volatile constituent found in the essential oil of various Plumeria species, including Plumeria rubra [, ] and Plumeria alba []. Its presence contributes to the characteristic fragrance of these flowers. Interestingly, the content of this compound, along with other volatile components, can be affected by processing methods and storage conditions [].
Q2: How does the concentration of this compound vary in Plumeria Flos based on processing methods?
A2: Research suggests that the concentration of this compound is significantly higher in fresh Plumeria Flos samples compared to dried samples []. This highlights the potential impact of processing techniques on the volatile profile of this plant material.
Q3: Beyond Plumeria, where else has this compound been identified as a key volatile component?
A3: this compound has been identified as a significant component in the flower concrete of Gardenia taitensis DC []. This finding suggests a broader presence of this compound in the volatile profiles of various flowering plants.
Q4: Has this compound been isolated from any other plant sources besides flowers?
A4: Yes, this compound has been isolated from the roots of Aloe gilbertii, an endemic plant to Ethiopia []. This discovery suggests a potential role of this compound beyond fragrance and highlights its presence in different plant parts.
Q5: What analytical techniques are commonly employed to identify and quantify this compound in plant extracts?
A5: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a widely used technique for identifying and quantifying this compound in plant extracts [, , ]. This method allows for the separation and identification of various volatile compounds present in complex mixtures.
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